molecular formula C12H9N3O4 B1346988 2,4-Dinitrodiphenylamine CAS No. 961-68-2

2,4-Dinitrodiphenylamine

Cat. No.: B1346988
CAS No.: 961-68-2
M. Wt: 259.22 g/mol
InChI Key: RHTVQEPJVKUMPI-UHFFFAOYSA-N
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Description

2,4-Dinitrodiphenylamine, also known as this compound, is an organic compound with the molecular formula C12H9N3O4. It is characterized by the presence of two nitro groups (-NO2) attached to a phenyl ring and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2,4-Dinitrodiphenylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments. The nitro groups in the compound can participate in electron-withdrawing interactions, affecting the chromophore properties of the resulting dyes.

    Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.

    Industry: It is used in the production of colorants for plastics and textiles

Mechanism of Action

Target of Action

2,4-Dinitrodiphenylamine, also known as 2,4-Dinitro-N-phenylaniline, is primarily used as an anionic chromogenic chemosensor It’s known that the compound interacts with various anionic species .

Mode of Action

The compound’s mode of action is primarily through its interaction with anionic species. Solutions of this compound in dimethylsulfoxide (DMSO) are colorless but upon deprotonation they become red. Addition of various anionic species (HSO(4)(-), H(2)PO(4)(-), NO(3)(-), CN(-), CH(3)COO(-), F(-), Cl(-), Br(-), and I(-)) to solutions of the compound revealed that only CN(-), F(-), CH(3)COO(-) cause a color change .

Biochemical Pathways

It has been reported that the compound can be anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the german north sea coast . This suggests that the compound may interact with certain biochemical pathways in anaerobic bacteria.

Pharmacokinetics

Its solubility in acetone suggests that it may be absorbed and distributed in organisms that come into contact with it .

Result of Action

The primary result of the action of this compound is its ability to act as an anionic chromogenic chemosensor. This means that it changes color in response to certain anionic species, which can be useful in various applications, such as environmental monitoring .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its ability to be metabolized under anaerobic conditions suggests that it may behave differently in environments with different oxygen levels . Furthermore, its interaction with various anionic species suggests that its action can be influenced by the chemical composition of its environment .

Safety and Hazards

2,4-Dinitro-N-phenylaniline is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Biochemical Analysis

Biochemical Properties

2,4-Dinitro-N-phenylaniline plays a significant role in biochemical reactions due to its ability to form an efficient anionic chromogenic chemosensor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the German North Sea coast . This interaction suggests that 2,4-Dinitro-N-phenylaniline can be involved in redox reactions and may act as a substrate for specific enzymes that facilitate its reduction.

Cellular Effects

The effects of 2,4-Dinitro-N-phenylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the expression of genes involved in oxidative stress responses . Additionally, 2,4-Dinitro-N-phenylaniline can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 2,4-Dinitro-N-phenylaniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s nitro groups are particularly reactive, allowing it to participate in redox reactions that can modify the activity of target proteins . These interactions can result in the modulation of cellular processes and the alteration of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitro-N-phenylaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dinitro-N-phenylaniline can be metabolized anaerobically, indicating that its stability may be compromised under certain conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity.

Dosage Effects in Animal Models

The effects of 2,4-Dinitro-N-phenylaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2,4-Dinitro-N-phenylaniline have been associated with cytotoxicity and genotoxicity in various animal models . These effects highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

2,4-Dinitro-N-phenylaniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent metabolism. The compound’s nitro groups are reduced to amino groups, which can then participate in further biochemical reactions . These metabolic transformations can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 2,4-Dinitro-N-phenylaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions, impacting its overall activity and function . Understanding the transport mechanisms of 2,4-Dinitro-N-phenylaniline is crucial for elucidating its effects on cellular processes.

Subcellular Localization

2,4-Dinitro-N-phenylaniline’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2,4-Dinitro-N-phenylaniline exerts its effects in the appropriate cellular context, influencing various biochemical pathways.

Preparation Methods

2,4-Dinitrodiphenylamine can be synthesized through several methods. One common synthetic route involves the condensation of aniline with 1-chloro-2,4-dinitrobenzene. The reaction typically occurs under basic conditions, often using sodium hydroxide as a base. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

2,4-Dinitrodiphenylamine undergoes various chemical reactions, including:

    Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions. For example, the nitro groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form different products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,4-Dinitrodiphenylamine can be compared with other similar compounds, such as:

    2,4-Dinitroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.

    4-Nitrodiphenylamine: Contains only one nitro group, making it less reactive in certain contexts.

    2,4-Dinitrophenol: Similar nitro groups but attached to a phenol rather than an aniline moiety.

The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of both phenyl and aniline moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2,4-dinitro-N-phenylaniline
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InChI

InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTVQEPJVKUMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
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DSSTOX Substance ID

DTXSID7061354
Record name Benzenamine, 2,4-dinitro-N-phenyl-
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Molecular Weight

259.22 g/mol
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name 2,4-Dinitrodiphenylamine
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CAS No.

961-68-2
Record name 2,4-Dinitrodiphenylamine
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Record name 2,4-Dinitrodiphenylamine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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